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Abstract
Modified nucleosides are a cornerstone of RNA therapeutics and vaccine development, offering

enhanced stability, increased protein expression, and reduced immunogenicity. Among these,

N1-substituted pseudouridine derivatives have garnered significant attention. This technical

guide provides a comprehensive overview of the anticipated biophysical properties of N1-(2-
Methyl)propyl pseudouridine. Due to the limited publicly available data on this specific

molecule, this guide extrapolates its characteristics from the well-documented properties of its

parent compound, pseudouridine (Ψ), and the closely related, clinically relevant analog, N1-

methylpseudouridine (m1Ψ). The document covers structural features, impact on RNA duplex

stability, and inferred biological effects, supplemented with detailed experimental protocols for

its characterization.

Introduction
Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine where the

uracil base is linked to the ribose sugar via a C5-C1' carbon-carbon bond instead of the

canonical N1-C1' N-glycosidic bond.[1][2] This unique linkage grants Ψ distinct biophysical
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properties, including increased conformational flexibility and an additional hydrogen bond donor

at the N1 position, which can enhance the structural stability of RNA.[2][3]

Modification of the N1 position of pseudouridine, such as in N1-methylpseudouridine (m1Ψ),

has been a pivotal strategy in the development of mRNA vaccines.[4][5] Substituting every

uridine with m1Ψ in mRNA has been shown to dramatically reduce the innate immune

response and increase protein translation, leading to more effective and safer therapeutics.[4]

[6] N1-(2-Methyl)propyl pseudouridine, also known as N1-isobutyl-pseudouridine, is another

derivative in this class. This guide aims to provide a detailed technical overview of its expected

biophysical properties by drawing parallels with Ψ and m1Ψ, offering a valuable resource for

researchers engaged in the design and development of novel RNA-based drugs.

Molecular Structure and Physicochemical
Properties
The core structure of N1-(2-Methyl)propyl pseudouridine is based on the pseudouridine

scaffold, with an isobutyl group attached to the N1 atom of the uracil base. This substitution is

expected to influence its steric and electronic properties compared to Ψ and m1Ψ.

Property Uridine (U)
Pseudouridine
(Ψ)

N1-
methylpseudo
uridine (m1Ψ)

N1-(2-
Methyl)propyl
pseudouridine
(Predicted)

Chemical

Formula
C₉H₁₂N₂O₆ C₉H₁₂N₂O₆ C₁₀H₁₄N₂O₆ C₁₃H₂₀N₂O₆

Molar Mass 244.20 g/mol 244.20 g/mol 258.23 g/mol [4] 300.31 g/mol

N1-Substituent -H -H -CH₃ -CH₂CH(CH₃)₂

N1 H-bond

Donor
No Yes[1] No[6] No

Glycosidic Bond N1-C1' C5-C1'[1] C5-C1' C5-C1'
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Conformational Characteristics and Impact on RNA
Structure
The fundamental structural features of pseudouridine are retained in its N1-substituted

derivatives, which are anticipated to confer similar effects on RNA structure.

Enhanced Conformational Flexibility: The C5-C1' bond in pseudouridine and its analogs has

greater rotational freedom compared to the N1-C1' bond in uridine. This flexibility allows for

better base-stacking interactions within an RNA duplex, contributing to increased stability.[2]

[5]

Sugar Pucker: Like pseudouridine, N1-(2-Methyl)propyl pseudouridine is expected to favor

a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This preference

helps to pre-organize the RNA backbone for duplex formation.

N1-Substitution Effects: The N1 position of pseudouridine possesses a hydrogen bond donor

(N1-H) that can form additional interactions, sometimes with the phosphate backbone or

water molecules, further stabilizing RNA structures.[1][7] Alkylation at the N1 position, as in

N1-methylpseudouridine and N1-(2-Methyl)propyl pseudouridine, removes this hydrogen

bond donor.[6] The isobutyl group, being larger than a methyl group, may introduce steric

hindrance that could locally influence the major groove of an RNA duplex and modulate

interactions with RNA-binding proteins.

Influence on RNA Duplex Thermal Stability
The incorporation of modified nucleosides can significantly alter the thermal stability of RNA

duplexes, typically measured by the melting temperature (Tₘ).

Pseudouridine is known to stabilize RNA duplexes, increasing the Tₘ compared to uridine-

containing counterparts. This stabilization is attributed to improved base stacking and the

additional hydrogen bonding capacity of the N1-H.[3][8] N1-methylpseudouridine also

enhances duplex stability, often to a greater extent than pseudouridine, due to stronger

stacking interactions despite the loss of the N1-H donor.[5]

The effect of N1-(2-Methyl)propyl pseudouridine on Tₘ is expected to be stabilizing, likely

comparable to or slightly different from m1Ψ, depending on the sequence context. The larger
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hydrophobic isobutyl group could potentially lead to more favorable stacking interactions.

Modification Sequence Context
ΔTₘ (°C) vs.
Uridine

Reference(s)

Pseudouridine (Ψ) Varies +1.5 to +4.0 [8]

N1-methyl-Ψ (m1Ψ) Varies Generally stabilizing [5][8]

Inferred Biological Activity and Signaling
The primary therapeutic advantage of N1-alkylated pseudouridine analogs in mRNA is their

ability to evade innate immune recognition and enhance translation.

Reduced Immunogenicity: Toll-like receptors (TLRs), such as TLR7 and TLR8, can recognize

unmodified single-stranded RNA, triggering an inflammatory response that can lead to

translational shutdown. The presence of modifications like N1-methylpseudouridine prevents

this recognition, thus mitigating the immune response.[9] N1-(2-Methyl)propyl
pseudouridine is predicted to share this crucial property.

Enhanced Translation: By preventing the activation of immune pathways like the protein

kinase R (PKR) pathway, which phosphorylates the eukaryotic translation initiation factor 2

alpha (eIF2α), N1-substituted pseudouridine-modified mRNA leads to more robust and

sustained protein production.[9]
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Modified mRNA evades immune sensing to enhance protein synthesis.

Experimental Protocols for Biophysical
Characterization
A systematic approach is required to determine the precise biophysical properties of N1-(2-
Methyl)propyl pseudouridine.

General Workflow
The characterization process involves synthesis, incorporation into RNA, and subsequent

biophysical analysis.
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Workflow for the biophysical characterization of modified RNA.

Protocol: NMR Spectroscopy for Structural Analysis
NMR is a powerful tool to determine the high-resolution structure and dynamics of modified

RNA.[10]

Objective: To confirm the structure of N1-(2-Methyl)propyl pseudouridine within an RNA

duplex and assess its impact on local conformation.

Materials:
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Purified RNA oligonucleotide containing N1-(2-Methyl)propyl pseudouridine (and an

unmodified control).

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8).

99.9% D₂O.

NMR spectrometer (600 MHz or higher) with a cryoprobe.

Methodology:

Sample Preparation: Dissolve the lyophilized RNA sample in NMR buffer to a final

concentration of 0.5-1.0 mM. For observing exchangeable imino protons, the sample is

prepared in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized

and redissolved in 99.9% D₂O.

1D ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and folding. The imino proton

region (10-15 ppm) provides a fingerprint of the duplex formation.

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum in D₂O to

assign sugar and base protons by correlating spins within the same ribose ring or base.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum

(mixing times of 150-300 ms) in D₂O to identify through-space proximities between protons.

This is crucial for sequential assignment and determining the overall helical structure.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled

samples, this experiment correlates directly bonded protons and carbons, aiding in

resonance assignment and probing the local electronic environment.[11]

Data Analysis: Process and analyze the spectra to assign resonances, identify characteristic

NOE patterns (e.g., H1'-H6/H8), and compare the chemical shifts and conformational

features of the modified duplex to the unmodified control.

Protocol: Thermal Denaturation by UV-Vis
Spectrophotometry
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This method measures the Tₘ of the RNA duplex, providing a direct measure of its thermal

stability.

Objective: To quantify the change in thermal stability (ΔTₘ) upon incorporation of N1-(2-
Methyl)propyl pseudouridine.

Materials:

Purified RNA oligonucleotides (modified and control), annealed to their complementary

strands.

Degassed melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

UV-Vis spectrophotometer equipped with a temperature controller.

Methodology:

Sample Preparation: Prepare samples of the modified and unmodified RNA duplexes at a

concentration of 2-5 µM in the melting buffer.

Annealing: Heat the samples to 95°C for 5 minutes and then cool slowly to room temperature

to ensure proper duplex formation.

Data Acquisition: Place the samples in the spectrophotometer. Monitor the absorbance at

260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g.,

0.5°C/minute).

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tₘ is

the temperature at which 50% of the duplex has dissociated, determined by finding the

maximum of the first derivative of the melting curve. The ΔTₘ is calculated as Tₘ(modified) -

Tₘ(unmodified).

Conclusion
While direct experimental data for N1-(2-Methyl)propyl pseudouridine remains scarce in the

public domain, a robust profile of its biophysical properties can be inferred from the extensive

knowledge of pseudouridine and N1-methylpseudouridine. It is anticipated to be a structure-

stabilizing modification that enhances RNA duplex stability through favorable base-stacking
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interactions. Biologically, its key predicted feature is the ability to confer immune-evasive

properties to mRNA, thereby enhancing translational efficiency. The experimental protocols

detailed in this guide provide a clear framework for the validation of these properties, which is

essential for its potential application in the development of next-generation RNA therapeutics

and vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15596783#biophysical-properties-of-n1-2-methyl-
propyl-pseudouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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